

Application Notes and Protocols for 6-((Methylsulfonyl)thio)hexanoic Acid

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Compound of Interest

Compound Name: 6-((Methylsulfonyl)thio)hexanoic acid

Cat. No.: B133943

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the safe handling, storage, and utilization of **6-((Methylsulfonyl)thio)hexanoic acid**. This bifunctional linker molecule, featuring a thiol-reactive methanethiosulfonate (MTS) group and a terminal carboxylic acid, is a versatile tool for bioconjugation, protein modification, and surface immobilization.

Chemical and Physical Properties

6-((Methylsulfonyl)thio)hexanoic acid is a solid at room temperature.^[1] Its bifunctional nature allows for sequential or orthogonal conjugation strategies. The methanethiosulfonate group reacts specifically with free thiol groups (sulfhydryls) on cysteine residues to form a stable disulfide bond.^[2] The terminal carboxylic acid can be activated to react with primary amines, enabling linkage to other biomolecules, surfaces, or reporter tags.^[3]

Property	Value	Reference
CAS Number	76078-72-3	[4][5]
Molecular Formula	C ₇ H ₁₄ O ₄ S ₂	[4][5]
Molecular Weight	226.32 g/mol	
Physical Form	Solid	
Storage Temperature	Room Temperature (sealed in dry conditions)	
Purity	Typically ≥97%	

Safe Handling and Storage

Proper handling and storage are crucial for ensuring the stability and safety of **6-((Methylsulfonyl)thio)hexanoic acid**.

2.1. Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure.

PPE	Recommendation
Eye Protection	Wear safety glasses with side shields or goggles.
Hand Protection	Wear compatible chemical-resistant gloves.
Skin and Body Protection	Wear a laboratory coat.
Respiratory Protection	Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

2.2. Hazard and Precautionary Statements

This compound is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

The following precautionary measures should be followed:

- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/ eye protection/ face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

2.3. Storage and Stability

To ensure the longevity of the reagent, store it under the following conditions:

- Storage: Store in a tightly sealed container in a dry and well-ventilated place.^[2] The recommended storage temperature is room temperature.^[1]
- Stability: The methanethiosulfonate group is susceptible to hydrolysis in aqueous solutions.^[6] Therefore, it is recommended to prepare aqueous solutions of the reagent immediately before use.^[6] Stock solutions can be prepared in anhydrous DMSO and stored at -20°C for longer-term stability.^{[6][7]}

2.4. Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Application Notes and Experimental Protocols

The dual functionality of **6-((Methylsulfonyl)thio)hexanoic acid** allows for a two-step conjugation strategy. First, the MTS group is reacted with a thiol-containing molecule (e.g., a protein with an accessible cysteine residue). Subsequently, the carboxylic acid group can be used for further conjugation.

3.1. Application 1: Protein Modification via Thiol-Reactive Coupling

This protocol describes the modification of a protein with **6-((Methylsulfonyl)thio)hexanoic acid** to introduce a free carboxylic acid group onto the protein surface. This can be useful for altering the protein's charge or for subsequent conjugation reactions.

Experimental Protocol: Thiol-Reactive Modification of a Protein

- Protein Preparation:
 - Dissolve the protein containing one or more free cysteine residues in a suitable buffer at a pH between 7.0 and 7.5 (e.g., 10-100 mM phosphate, Tris, or HEPES).[8]
 - If necessary, reduce any disulfide bonds by incubating the protein with a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for approximately 30 minutes at room temperature.[9] Note: DTT can also be used, but it must be removed before adding the MTS reagent as it will compete for the reaction.
- Reagent Preparation:
 - Allow the vial of **6-((Methylsulfonyl)thio)hexanoic acid** to warm to room temperature before opening.
 - Prepare a stock solution of the reagent (e.g., 10-100 mM) in anhydrous DMSO.[6]
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the **6-((Methylsulfonyl)thio)hexanoic acid** stock solution to the protein solution while gently stirring or vortexing.[8]

- Incubate the reaction for 1 to 2 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized depending on the protein and the accessibility of the cysteine residue(s).
- Purification:
 - Remove the unreacted reagent and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.^[9] The buffer should be exchanged to one suitable for the downstream application.

3.2. Application 2: Bifunctional Crosslinking

This application utilizes both functional groups of the molecule. First, a protein is modified as described in Application 1. Then, the newly introduced carboxylic acid is activated and reacted with a primary amine on a second molecule (e.g., another protein, a peptide, or a small molecule drug).

Experimental Protocol: Two-Step Protein-Protein Conjugation

Step 1: Thiol-Reactive Modification (as described in Protocol 3.1)

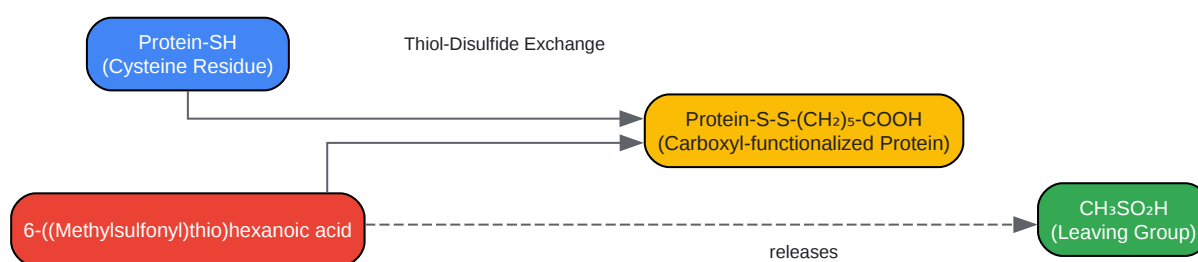
Step 2: Carboxylic Acid Activation and Amine Coupling

- Reagent Preparation:
 - Prepare a solution of the carboxyl-modified protein in an appropriate buffer (e.g., 0.1 M MES, pH 5.5-6.0).^[3]
 - Prepare fresh stock solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the activation buffer.^[1]
- Activation of Carboxylic Acid:
 - Add a molar excess of EDC and NHS to the solution of the modified protein. A common starting point is a 5- to 20-fold molar excess of each.^[3]
 - Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.^{[1][3]}

- Conjugation to an Amine-Containing Molecule:
 - Adjust the pH of the activated protein solution to 7.2-7.5 by adding a coupling buffer (e.g., PBS).[1]
 - Immediately add the amine-containing molecule to the activated protein solution. The molar ratio should be optimized for the desired conjugation efficiency.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
- Quenching and Purification:
 - Quench the reaction by adding a quenching buffer (e.g., Tris buffer) to hydrolyze any unreacted NHS esters.
 - Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to separate the conjugate from unreacted molecules and reagents.

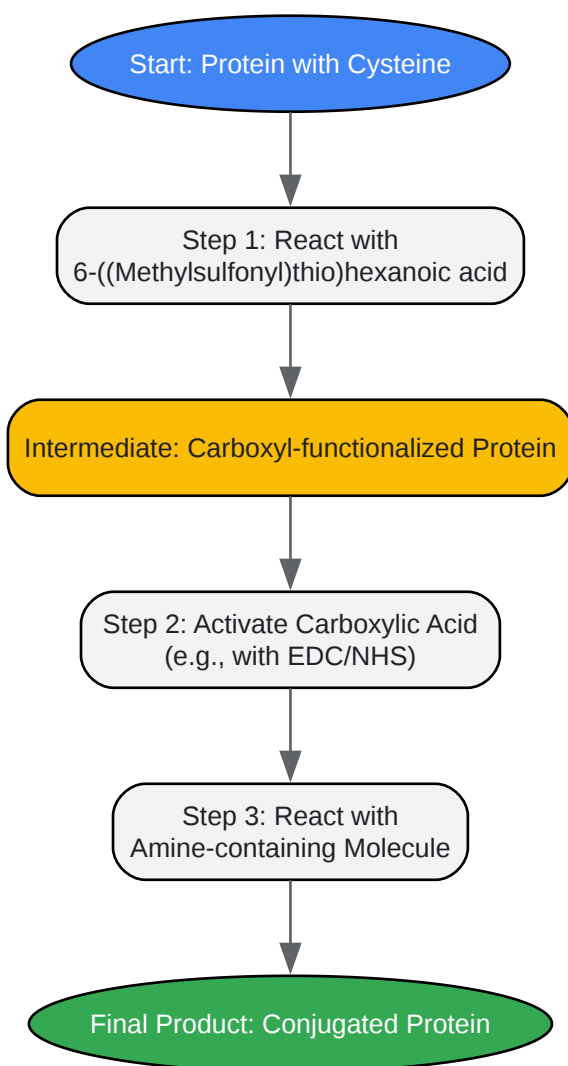
Visualizations

The following diagrams illustrate the key chemical reactions and experimental workflows.



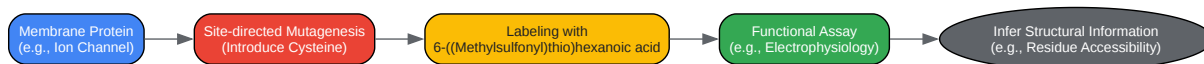
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Caption: Reaction of **6-((Methylsulfonyl)thio)hexanoic acid** with a protein thiol.



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Caption: General workflow for bifunctional crosslinking.



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Caption: Logic diagram for Substituted Cysteine Accessibility Method (SCAM).

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